molecular formula C12H12FN3O2 B3848245 N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide

N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B3848245
M. Wt: 249.24 g/mol
InChI Key: FVJGVPOIHYXIEC-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide, also known as FBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FBA belongs to the class of hydrazones, which are organic compounds containing a hydrazone functional group (-NHN=).

Mechanism of Action

The mechanism of action of N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and angiogenesis. It also modulates the immune response by suppressing the production of pro-inflammatory cytokines. This compound's antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and physiological effects:
This compound has been found to have low toxicity and is well-tolerated in animal models. It has been shown to have a good pharmacokinetic profile, with a half-life of approximately 2 hours. This compound is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has several advantages for laboratory experiments. It is readily available and can be synthesized using simple chemical reactions. This compound has demonstrated good solubility in organic solvents, making it easy to handle in the laboratory. However, this compound has some limitations, including its low water solubility, which may limit its use in aqueous environments. Additionally, this compound's mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide. One potential area of research is the development of this compound derivatives with improved pharmacokinetic properties. Another area of research is the investigation of this compound's mechanism of action, which could lead to the development of more targeted therapies. Additionally, this compound's potential use in combination with other drugs for the treatment of cancer and other diseases should be explored. Finally, this compound's antimicrobial activity should be further investigated for its potential use in the development of new antibiotics.

Scientific Research Applications

N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in treating cancer, inflammation, and microbial infections. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. This compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N'-[(E)-(4-fluorophenyl)methylideneamino]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-7-14-11(17)12(18)16-15-8-9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,17)(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJGVPOIHYXIEC-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NN=CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide
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N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide
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N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 6
N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide

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